

Technical Guide: Solubility and Stability Profile of Elimusertib (BAY-1895344)

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics of Elimusertib (BAY-1895344), a potent and selective Ataxia-Telangiectasia and Rad3-related (ATR) kinase inhibitor. The information herein is intended to support preclinical and early-phase drug development activities.

Physicochemical Properties

Elimusertib, with the molecular formula **C23H18CIF3N4O4**, is a key molecule in the investigation of DNA Damage Response (DDR) pathways.[1][2] Understanding its solubility and stability is critical for the design of appropriate formulations and the execution of reliable in vitro and in vivo studies.

Solubility Profile

Elimusertib is characterized by poor aqueous solubility, a common trait for kinase inhibitors.[3] [4] However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and can be formulated as a suspension for in vivo administration.[4][5][6]

Quantitative Solubility Data

The following table summarizes the available solubility data for Elimusertib. It is important to note that solubility can vary between different batches and salt forms of the compound.



Solvent/Vehicle System	Concentration	Solution Type	Reference(s)
Dimethyl Sulfoxide (DMSO)	82 mg/mL	Clear Solution	[4]
Dimethyl Sulfoxide (DMSO)	17 - 25 mg/mL	Clear Solution	[7]
10% DMSO / 20% SBE-β-CD in Saline	1.09 mg/mL	Suspended Solution	[6]
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	0.89 mg/mL	Suspended Solution	[6]
0.5% CMC-Na in Saline (pH adjusted to 3 with HCl)	4 mg/mL	Suspended Solution	[6]

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a general method for determining the kinetic solubility of a compound like Elimusertib in an aqueous buffer, often used in early drug discovery.

Objective: To determine the concentration of the compound in a saturated solution at a specific pH after a short incubation period.

Materials:

- Elimusertib (BAY-1895344)
- Dimethyl Sulfoxide (DMSO), analytical grade
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microplate (non-binding surface)
- Plate shaker



- Centrifuge with plate rotor
- HPLC system with UV detector

Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of Elimusertib in 100% DMSO.
- Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
- Assay Plate Preparation: Add a small volume (e.g., 2 μL) of each DMSO concentration to the wells of a 96-well plate.
- Aqueous Buffer Addition: Add PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.
- Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
- Centrifugation: Centrifuge the plate to pellet any precipitated compound.
- Sample Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.

Caption: Workflow for Kinetic Solubility Assessment.

Stability Profile

The stability of Elimusertib is a key factor for its storage, handling, and clinical development. Available data indicates good stability under recommended storage conditions.

Storage and Stability Summary

The following table summarizes the recommended storage conditions for Elimusertib.



Form	Storage Temperature	Duration	Reference(s)
Solid Powder	0 - 4 °C	Days to Weeks	[5]
Solid Powder	-20 °C	Up to 3 years	[4][7]
Solid Powder	-66 °C	Months to Years	[5]
Stock Solution	-20 °C	1 month	[6]
Stock Solution	-80 °C	6 months	[6]

It has been noted that the product is stable for shipping at room temperature.[3]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of Elimusertib under various stress conditions as recommended by ICH guidelines.

Stress Conditions:

Acid Hydrolysis: 0.1 M HCl at 60°C

Base Hydrolysis: 0.1 M NaOH at 60°C

Oxidative Degradation: 3% H₂O₂ at room temperature

• Thermal Degradation: 60°C (solid state and in solution)

• Photostability: Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

 Sample Preparation: Prepare solutions of Elimusertib in appropriate solvents for each stress condition. A control sample is stored under normal conditions.



- Exposure: Expose the samples to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
- Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
- Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector).
- Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Calculate the percentage of degradation.

Caption: Logical Flow of a Forced Degradation Study.

Mechanism of Action: ATR Signaling Pathway

Elimusertib is an inhibitor of the ATR kinase, a central regulator of the DDR.[1][8] The ATR pathway is activated in response to replication stress and various forms of DNA damage.[9][10] [11]

Pathway Overview:

- Damage Recognition: Replication stress or DNA damage leads to the formation of singlestranded DNA (ssDNA). This ssDNA is coated by Replication Protein A (RPA).[8][11]
- ATR Recruitment: The ATR-ATRIP complex is recruited to the sites of damage by binding to the RPA-coated ssDNA.[8][11]
- ATR Activation: Once recruited, ATR is activated and phosphorylates a multitude of downstream substrates.
- Signal Transduction: A primary substrate of ATR is the checkpoint kinase Chk1.[8][11] Phosphorylation of Chk1 initiates a signaling cascade.
- Cellular Response: This cascade results in critical cellular responses, including cell cycle arrest, stabilization of replication forks, and promotion of DNA repair, all of which contribute to maintaining genomic integrity.[8][9][12]



By inhibiting ATR, Elimusertib prevents the phosphorylation of Chk1 and other substrates, thereby disrupting these crucial DNA repair and cell cycle checkpoint functions. This makes cancer cells with pre-existing DDR defects particularly susceptible to its effects.[2]

Caption: Simplified ATR Signaling Pathway and the Point of Inhibition by Elimusertib.

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- To cite this document: BenchChem. [Technical Guide: Solubility and Stability Profile of Elimusertib (BAY-1895344)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12629672#solubility-and-stability-testing-of-c23h18clf3n4o4]



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